Protease Inhibitor Cocktail I Protease Inhibitor Cocktail I Blend of protease inhibitors optimized for mammalian cells. Contains the following inhibitors: AEBSF HCl (100 mM), Aprotinin (80 μM), Bestatin (5 mM), E-64 (1.5 mM), Leupeptin (2 mM) and Pepstatin (1 mM). Cocktail is provided as 1 ml of 100X concentrate in DMSO.
Brand Name: Vulcanchem
CAS No.:
VCID: VC20736589
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Protease Inhibitor Cocktail I

CAS No.:

Cat. No.: VC20736589

Molecular Formula:

Molecular Weight:

* For research use only. Not for human or veterinary use.

Protease Inhibitor Cocktail I -

Specification

Introduction

Composition and Formulation

Protease Inhibitor Cocktail I is typically supplied as a lyophilized blend of five inhibitors designed to target a broad range of proteases and esterases. The standard composition includes specific inhibitors that collectively provide comprehensive protection against the major classes of proteolytic enzymes.

Standard Components

The typical composition of Protease Inhibitor Cocktail I includes the following components:

ComponentTarget Protease ClassWorking Concentration (1X)
AEBSF (4-(2-Aminoethyl)benzenesulfonyl fluoride hydrochloride)Serine proteases0.5-1 mM
AprotininSerine proteases, Esterases0.15-0.8 μM
E-64Cysteine proteases10-15 μM
LeupeptinCysteine proteases, Trypsin-like proteases10-100 μM
EDTAMetalloproteases0.5-5 mM

These components work synergistically to inhibit the major classes of proteolytic enzymes found in biological samples . The cocktail is typically reconstituted with 1 mL of deionized water to produce a 100X concentrated stock solution, which is then diluted to the appropriate working concentration in experimental buffers .

Formulation Variants

Commercial suppliers may offer slight variations in the Protease Inhibitor Cocktail I formulation. Some variants are specifically marketed as "Animal-Free" for research applications requiring animal-component-free reagents . The lyophilized format provides advantages in terms of stability during shipping and storage compared to liquid formulations .

Mechanism of Action

Protease Inhibitor Cocktail I achieves broad-spectrum protection through the diverse mechanisms of its component inhibitors. Each component targets specific proteases through distinct inhibitory mechanisms.

AEBSF

AEBSF (4-(2-Aminoethyl)benzenesulfonyl fluoride hydrochloride) is an irreversible serine protease inhibitor that functions by sulfonylating the serine residue in the active site of target enzymes. It effectively inhibits chymotrypsin, kallikrein, plasmin, thrombin, and trypsin . As one of the most potent components in the cocktail, AEBSF provides critical protection against serine proteases that are abundant in most biological samples .

Aprotinin

Aprotinin is a reversible serine protease inhibitor derived from bovine lung. This 58-amino acid polypeptide forms stable complexes with proteolytic enzymes, particularly trypsin, chymotrypsin, kallikrein, and plasmin . Its ability to inhibit both serine proteases and esterases makes it a valuable component of the cocktail .

E-64

E-64 (trans-Epoxysuccinyl-L-leucylamido(4-guanidino)butane) is a highly specific, irreversible inhibitor of cysteine proteases. It forms a thioether bond with the active site cysteine, effectively blocking proteolytic activity. E-64 targets papain, cathepsin B, H, and L, as well as calpain .

Leupeptin

Leupeptin (Acetyl-Leu-Leu-Arg-al) is a reversible inhibitor that targets both serine and cysteine proteases. It functions as a transition-state analog, binding to the active site of proteases like calpain, papain, trypsin, and cathepsin B .

EDTA

Ethylenediaminetetraacetic acid (EDTA) inhibits metalloproteases by chelating the metal ions (typically zinc or calcium) required for their catalytic activity . The inclusion of EDTA broadens the protective capability of the cocktail to include metalloproteases, though some applications may require EDTA-free formulations to avoid interference with downstream processes .

Applications and Usage

Protease Inhibitor Cocktail I finds widespread application in biochemical and molecular biology research where preventing protein degradation is essential.

Standard Protocol for Usage

The typical protocol for using Protease Inhibitor Cocktail I involves:

  • Reconstituting the lyophilized powder with 1 mL of deionized water to create a 100X concentrated stock solution

  • Briefly vortexing the reconstituted solution to ensure complete dissolution

  • Diluting the stock solution 1:100 in the desired lysis buffer to achieve a 1X working concentration

  • Adding the supplemented lysis buffer to cell or tissue samples immediately before protein extraction

For samples with particularly high protease activity, researchers may need to optimize the concentration of the inhibitor cocktail .

Common Research Applications

Protease Inhibitor Cocktail I is commonly employed in the following applications:

ApplicationPurposeTypical Concentration
Cell lysate preparationPrevent degradation during protein extraction1X
Tissue homogenizationProtect proteins during tissue disruption1-2X
Protein purificationMaintain protein integrity during isolation1X
ImmunoprecipitationPreserve target proteins and binding partners1X
Western blottingEnsure accurate representation of protein levels1X
Mass spectrometry sample preparationPreserve peptide profiles1X
Enzymatic activity assaysSelectively inhibit contaminating proteases0.5-1X

The versatility of Protease Inhibitor Cocktail I makes it suitable for applications involving protein extraction from mammalian cells, bacteria, yeast, fungi, and plant tissues .

Research Findings on Effectiveness

Scientific studies have evaluated the effectiveness of protease inhibitor cocktails in various research contexts, providing insights into their practical utility.

Comparative Performance Evaluations

Performance comparisons between commercially available protease inhibitor formulations have been conducted to assess their relative effectiveness. In one study, pancreatic extract was incubated with fluorescent protease-cleavable substrates for trypsin, cysteine, and metalloprotease in the presence of different inhibitor formulations. The percentage of protease inhibition was measured for each formulation, revealing variability in effectiveness against different protease classes .

These findings underscore the importance of selecting the appropriate protease inhibitor cocktail formulation based on the specific proteases present in the experimental system.

Comparative Analysis with Other Protease Inhibitor Formulations

Protease Inhibitor Cocktail I represents one of several formulations available to researchers. Understanding the differences between these formulations helps in selecting the most appropriate option for specific applications.

Composition Comparison

The following table compares the typical composition of Protease Inhibitor Cocktail I with other common formulations:

ComponentProtease Inhibitor Cocktail IHalt Protease Inhibitor CocktailCytoskeleton Protease Inhibitor Cocktail
AEBSFYes (0.5-1 mM)Yes (1 mM)No
AprotininYes (0.15-0.8 μM)Yes (800 nM)No
BestatinNoYes (50 μM)No
E-64Yes (10-15 μM)Yes (15 μM)No
LeupeptinYes (10-100 μM)Yes (20 μM)Yes (1.5 μM)
Pepstatin ANoYes (10 μM)Yes (1 μM)
EDTAYes (0.5-5 mM)Optional (5 mM)No
BenzamidineNoNoYes (1 mM)
TAMENoNoYes (0.4 mM)

This comparison highlights the different inhibitor combinations used in various formulations, which may provide different levels of protection against specific protease classes .

Recent Developments and Future Directions

The field of protease inhibition continues to evolve, with new formulations and applications emerging.

Animal-Free Formulations

In response to increasing demand for animal-component-free reagents, manufacturers have developed animal-free versions of Protease Inhibitor Cocktail I. These formulations replace components of animal origin (such as aprotinin from bovine lung) with synthetic or recombinant alternatives, making them suitable for research requiring animal-free reagents .

Application-Specific Formulations

Specialized protease inhibitor cocktails targeting specific experimental systems are increasingly available:

  • Bacterial ProteaseARREST for bacterial cell extracts

  • Mammalian ProteaseARREST for mammalian cells and tissue extracts

  • Plant ProteaseARREST for plant cells and tissue extracts

These specialized formulations optimize inhibitor combinations for the specific proteases encountered in different biological systems.

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